

# The Role of dCBP-1 in Chromatin Remodeling and Accessibility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The paralogous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical regulators of gene expression, functioning as transcriptional co-activators that remodel chromatin to control cellular processes such as proliferation, differentiation, and apoptosis. Their dysregulation is implicated in various diseases, notably cancer, making them prime targets for therapeutic intervention. **dCBP-1**, a potent and selective heterobifunctional degrader of p300/CBP, has emerged as a powerful chemical probe to dissect the roles of these proteins and as a potential therapeutic agent. This technical guide provides an in-depth overview of the function of **dCBP-1** in mediating chromatin remodeling and accessibility, with a focus on its mechanism of action, downstream effects, and the experimental methodologies used for its characterization.

# Introduction: The p300/CBP Family of Histone Acetyltransferases

The p300/CBP coactivator family consists of two closely related proteins, p300 (also known as EP300 or KAT3B) and CBP (CREBBP or KAT3A), that are essential for modulating gene expression.[1][2] They function primarily as histone acetyltransferases, enzymes that transfer an acetyl group from acetyl-CoA to lysine residues on histone tails.[1] This acetylation neutralizes the positive charge of the lysine residues, weakening their interaction with the



negatively charged DNA backbone and leading to a more relaxed, open chromatin structure (euchromatin).[2] This "remodeled" chromatin is more accessible to the transcriptional machinery, thereby facilitating gene expression.[2]

Beyond histone acetylation, p300/CBP can also acetylate a wide array of non-histone proteins, including transcription factors, influencing their activity, stability, and protein-protein interactions.[1] Furthermore, these proteins act as molecular scaffolds, recruiting various components of the transcriptional machinery to gene promoters and enhancers.[2] Given their central role in gene regulation, it is not surprising that aberrant p300/CBP activity is associated with numerous cancers, including multiple myeloma and prostate cancer.[3][4]

Insights from the Drosophila homolog, dCBP (also known as Nejire), have been instrumental in understanding the fundamental roles of this protein family. Studies in this model organism have demonstrated the essential function of dCBP in development, including segmentation and mesoderm formation, by co-activating key developmental transcription factors.[5][6]

### dCBP-1: A Chemical Degrader of p300/CBP

**dCBP-1** is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to selectively induce the degradation of p300 and CBP.[4][7] It consists of a ligand that binds to p300/CBP and another ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[8] [9] This proximity induces the ubiquitination of p300/CBP, marking them for degradation by the proteasome.[9]

This targeted degradation approach offers a distinct advantage over traditional small molecule inhibitors. While inhibitors block a specific function (e.g., the HAT or bromodomain activity), dCBP-1 leads to the near-complete and rapid removal of the entire p300/CBP protein.[8] This allows for the investigation of both the catalytic and non-catalytic scaffolding functions of these proteins.

# Mechanism of Action: dCBP-1-Mediated Chromatin Remodeling

The degradation of p300/CBP by **dCBP-1** initiates a cascade of events that profoundly alters the chromatin landscape and gene expression programs.



### **Impact on Histone Acetylation**

The most immediate consequence of p300/CBP degradation is a global reduction in histone acetylation, particularly at H3K27 (Histone H3 Lysine 27), a hallmark of active enhancers and promoters.[10][11] This loss of acetylation leads to a more condensed chromatin state (heterochromatin), restricting the access of transcription factors and RNA polymerase II to the DNA.

### **Altered Chromatin Accessibility**

The changes in histone acetylation directly impact chromatin accessibility. As the chromatin becomes more compact, the accessibility of regulatory regions, such as enhancers, is significantly reduced. This effect can be quantified using techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing).[12]

### **Downregulation of Oncogenic Gene Expression**

The culmination of reduced histone acetylation and decreased chromatin accessibility is the widespread downregulation of genes regulated by p300/CBP. In the context of cancer, this is particularly significant as p300/CBP are often co-opted to drive the expression of key oncogenes. A prime example is the potent downregulation of MYC in multiple myeloma cells following treatment with **dCBP-1**, which contributes to the compound's strong anti-cancer activity.[4][10]

# Quantitative Data on the Effects of dCBP-1 and p300/CBP Modulation

The following tables summarize key quantitative data from studies investigating the effects of **dCBP-1** and other p300/CBP modulators.

Table 1: Cellular Potency of p300/CBP Degraders and Inhibitors



| Compound               | Cell Line                      | Assay Type                          | Endpoint | Value   | Reference |
|------------------------|--------------------------------|-------------------------------------|----------|---------|-----------|
| dCBP-1                 | MM1S<br>(Multiple<br>Myeloma)  | Cell Viability                      | IC50     | < 10 nM | [13]      |
| dCBP-1                 | RS4;11<br>(Leukemia)           | Cell Growth<br>Inhibition           | IC50     | 4.8 nM  | [13]      |
| dCBP-1                 | SK-HEP1<br>(Liver<br>Cancer)   | Antiproliferati<br>ve Activity      | IC50     | > 20 μM | [13]      |
| JQAD1                  | Neuroblasto<br>ma cell lines   | p300<br>Degradation                 | DC50     | ~100 nM | [14]      |
| CCS1477<br>(Inobrodib) | OPM-2<br>(Multiple<br>Myeloma) | Cell<br>Proliferation<br>Inhibition | GI50     | 5 nM    | [2]       |
| CCS1477<br>(Inobrodib) | MOLM-16<br>(AML)               | Cell<br>Proliferation<br>Inhibition | GI50     | < 50 nM | [2]       |
| A-485                  | MM1.S<br>(Multiple<br>Myeloma) | H3K27ac<br>Reduction                | IC50     | ~3 nM   | [9]       |
| CBPD-409               | VCaP<br>(Prostate<br>Cancer)   | Cell Growth<br>Inhibition           | IC50     | ~1 nM   | [4]       |

Table 2: Impact of dCBP-1 on Protein Levels and Histone Modifications

| Treatment | Cell Line | Target | Method | Time Point | Change | Reference | |---|---|---|---| dCBP-1 (250 nM) | HAP1 | p300/CBP Degradation | Western Blot | 1 hour | Near-complete degradation | [8] | | dCBP-1 (10-1000 nM) | MM1S | p300/CBP Degradation | Western Blot | 6 hours | Near-complete degradation | [13] | | dCBP-1 | Multiple Myeloma | H3K27 Acetylation | ChIP-seq | - | Near-complete loss at enhancers | [10] | | A-485 (1  $\mu$ M) | MM1.S | H3K27 Acetylation | ChIP-Rx | 2 and 6 hours | Global depletion | [15] | | MC-1 (1  $\mu$ M) | HAP1 | p300



Degradation | Proteomics | 6 hours | Selective degradation of p300 over CBP |[15] | | dCBP-1 (250 nM) | HAP1 | Global Proteome | Proteomics | 6 hours | Degradation of p300 and CBP |[15] |

## **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon existing research. This section provides an overview of key experimental protocols used to study **dCBP-1** and chromatin biology.

# Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Modifications

ChIP-seq is used to identify the genome-wide localization of histone modifications.

#### Protocol Overview:

- Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
- Cell Lysis and Nuclear Extraction: Cells are lysed, and nuclei are isolated.
- Chromatin Fragmentation: Chromatin is sheared into smaller fragments (typically 200-700 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).[16]
- Immunoprecipitation: An antibody specific to the histone modification of interest (e.g., H3K27ac) is used to pull down the corresponding chromatin fragments.
- Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
- Library Preparation and Sequencing: The purified DNA is prepared for next-generation sequencing.

A detailed protocol for nuclear extraction can be found in resources from EpigenTek and Abcam.[17][18] For the full ChIP-seq procedure, refer to protocols from ENCODE and Abcam. [19][20]



# Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is a method to assess genome-wide chromatin accessibility.

#### Protocol Overview:

- Nuclei Isolation: A suspension of intact nuclei is prepared from cells or tissues.
- Tagmentation: The nuclei are treated with a hyperactive Tn5 transposase, which simultaneously cuts DNA in accessible chromatin regions and ligates sequencing adapters.
- DNA Purification: The tagmented DNA is purified.
- PCR Amplification: The DNA fragments are amplified by PCR to generate a sequencing library.
- Library Sequencing and Analysis: The library is sequenced, and the data is analyzed to identify regions of open chromatin.

Detailed protocols for ATAC-seq can be found in resources from CD Genomics and the Kaestner Lab.[21][22]

## In Vitro Histone Acetyltransferase (HAT) Assay

HAT assays are used to measure the enzymatic activity of p300/CBP and to screen for inhibitors.

Protocol Overview (Radiometric Assay):

- Reaction Setup: A reaction mixture is prepared containing the HAT enzyme (e.g., recombinant p300), a histone substrate (e.g., a histone H3 or H4 peptide), and the compound to be tested.
- Initiation: The reaction is initiated by the addition of radiolabeled acetyl-CoA (e.g., [3H]- or [14C]-acetyl-CoA).[23][24]



- Incubation: The reaction is incubated at 37°C to allow for the transfer of the radiolabeled acetyl group to the histone substrate.
- Quenching and Detection: The reaction is stopped, and the amount of radioactivity incorporated into the histone substrate is measured, typically by scintillation counting after capturing the substrate on a filter.[23]

Fluorometric and colorimetric HAT assay kits are also commercially available and offer non-radioactive alternatives.[16][25]

## Visualizing dCBP-1's Role: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to **dCBP-1** and its study.



Click to download full resolution via product page

Caption: Mechanism of dCBP-1-mediated degradation of p300/CBP.





Click to download full resolution via product page

Caption: Downstream effects of dCBP-1 on chromatin and gene expression.





Click to download full resolution via product page

Caption: Integrated experimental workflow for studying **dCBP-1** function.

### **Conclusion and Future Directions**

**dCBP-1** and other p300/CBP-targeting PROTACs represent a significant advancement in the study of chromatin biology and cancer therapeutics. By inducing the rapid and selective degradation of these key epigenetic regulators, these molecules provide a powerful tool to unravel the complex interplay between histone modifications, chromatin accessibility, and gene expression. The profound anti-tumor effects observed in preclinical models, particularly in multiple myeloma, underscore the therapeutic potential of this approach.

Future research will likely focus on several key areas. The development of orally bioavailable and in vivo-stable analogs of **dCBP-1** is a critical next step for clinical translation.[26] Further investigation into the specific non-histone substrates of p300/CBP and how their acetylation is affected by **dCBP-1** will provide a more comprehensive understanding of the downstream



consequences of p300/CBP degradation. Additionally, exploring the efficacy of **dCBP-1** in combination with other anti-cancer agents may reveal synergistic therapeutic strategies. As our understanding of the nuanced roles of p300 and CBP in different cellular contexts continues to grow, so too will the potential for targeted therapies that exploit their vulnerabilities in disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. youtube.com [youtube.com]
- 2. ashpublications.org [ashpublications.org]
- 3. cellcentric.com [cellcentric.com]
- 4. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. esATAC: an easy-to-use systematic pipeline for ATAC-seq data analysis PMC [pmc.ncbi.nlm.nih.gov]
- 6. NGI Sweden » ATAC-seq analysis [ngisweden.scilifelab.se]
- 7. CellCentric presents early clinical data at ASH: inobrodib (CCS1477), first in class p300/CBP bromodomain inhibitor treating relapsed refractory multiple myeloma [prnewswire.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting histone acetylation dynamics and oncogenic transcription by catalytic P300/CBP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 11. p300/CBP is an essential driver of pathogenic enhancer activity and gene expression in Ewing sarcoma | EMBO Reports [link.springer.com]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]

### Foundational & Exploratory





- 14. EP300 Selectively Controls the Enhancer Landscape of MYCN-Amplified Neuroblastoma
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific TW [thermofisher.com]
- 17. Nuclear Extraction Protocol | EpigenTek [epigentek.com]
- 18. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 19. encodeproject.org [encodeproject.org]
- 20. Selective p300 degradation via peptide PROTAC: a new therapeutic strategy for advanced prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Standardizing chromatin research: a simple and universal method for ChIP-seq PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genomic occupancy of the transcriptional co-activators p300 and CBP PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Paper: Activity of Orally Available CBP/p300 Degraders in Pre-Clinical Models of Multiple Myeloma [ash.confex.com]
- To cite this document: BenchChem. [The Role of dCBP-1 in Chromatin Remodeling and Accessibility: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605703#role-of-dcbp-1-in-chromatin-remodeling-and-accessibility]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com